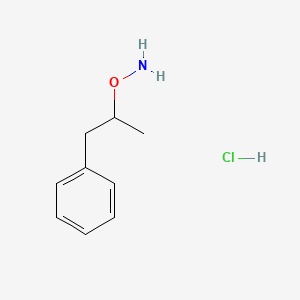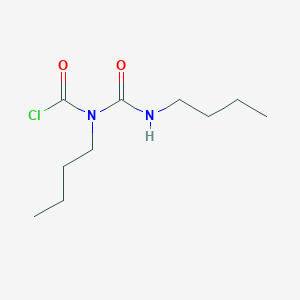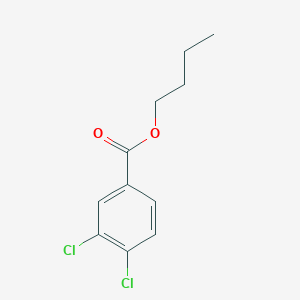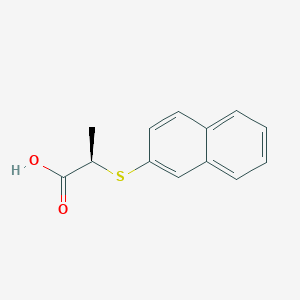
Propanoic acid, 2-(2-naphthalenylthio)-, (R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanoic acid, 2-(2-naphthalenylthio)-, ®- is a chiral compound with a unique structure that includes a naphthalene ring attached to a propanoic acid moiety via a sulfur atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-(2-naphthalenylthio)-, ®- typically involves the reaction of 2-naphthalenethiol with a suitable propanoic acid derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired enantiomeric purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
化学反应分析
Types of Reactions
Propanoic acid, 2-(2-naphthalenylthio)-, ®- can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the naphthalene ring or the propanoic acid moiety.
Substitution: The naphthalene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the naphthalene ring.
科学研究应用
Propanoic acid, 2-(2-naphthalenylthio)-, ®- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of propanoic acid, 2-(2-naphthalenylthio)-, ®- involves its interaction with specific molecular targets and pathways. The sulfur atom and naphthalene ring play crucial roles in its reactivity and binding properties. Detailed studies are required to elucidate the exact pathways and targets involved.
相似化合物的比较
Similar Compounds
Propanoic acid, 2-(2-naphthalenylthio)-, (S)-: The enantiomer of the ®- form, with similar chemical properties but different biological activity.
Propanoic acid, 2-(2-naphthalenylthio)-: The racemic mixture containing both ®- and (S)- enantiomers.
Uniqueness
Propanoic acid, 2-(2-naphthalenylthio)-, ®- is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer or racemic mixture
属性
CAS 编号 |
20667-98-5 |
|---|---|
分子式 |
C13H12O2S |
分子量 |
232.30 g/mol |
IUPAC 名称 |
(2R)-2-naphthalen-2-ylsulfanylpropanoic acid |
InChI |
InChI=1S/C13H12O2S/c1-9(13(14)15)16-12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,1H3,(H,14,15)/t9-/m1/s1 |
InChI 键 |
ASDZGCJATASKGH-SECBINFHSA-N |
手性 SMILES |
C[C@H](C(=O)O)SC1=CC2=CC=CC=C2C=C1 |
规范 SMILES |
CC(C(=O)O)SC1=CC2=CC=CC=C2C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




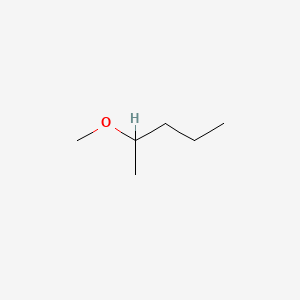
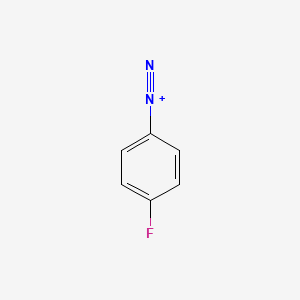


![Trimethyl[(2-methylacryloyl)oxy]stannane](/img/structure/B14715823.png)
![2-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-3-methylbutanoic acid](/img/structure/B14715829.png)

